

# An In-depth Technical Guide to (+)-Osbeckic Acid: Chemical Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Osbeckic acid

Cat. No.: B12387064

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(+)-Osbeckic acid** is a naturally occurring dicarboxylic acid first isolated from Tartary buckwheat (*Fagopyrum tataricum*). It has garnered attention within the scientific community for its potential as a vasorelaxant agent. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **(+)-Osbeckic acid**, presenting key data and experimental insights relevant to researchers in medicinal chemistry, natural product synthesis, and drug development.

## Chemical Structure

The systematic name for **(+)-Osbeckic acid** is (2S)-hydroxy-2-(5-carboxy-2-furyl)acetic acid. Its molecular formula is  $C_7H_6O_6$ , and it has a molecular weight of 186.12 g/mol. The structure consists of a central furan ring substituted with a carboxyl group at the 5-position and a hydroxyacetic acid moiety at the 2-position.

The presence of a chiral center at the carbon atom of the hydroxyacetic acid substituent gives rise to stereoisomerism. The "(+)-" designation in its name indicates that it is dextrorotatory, meaning it rotates plane-polarized light in the clockwise direction. The absolute configuration of this stereocenter has been determined to be 'S'.

```
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O_furan
[label="O"]; C5 [label="C"]; O1_c5 [label="O", fontcolor="#EA4335"]; O2_c5 [label="OH",
fontcolor="#EA4335"]; C_chiral [label="C"]; H_chiral [label="H"]; OH_chiral [label="OH",
fontcolor="#EA4335"]; C_carboxyl [label="C"]; O1_carboxyl [label="O", fontcolor="#EA4335"];
O2_carboxyl [label="OH", fontcolor="#EA4335"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.5!"]; C3 [pos="1.2,-0.5!"]; C4 [pos="0,-1!"];
O_furan [pos="-0.6,-0.5!"]; C5 [pos="-0.6,1!"]; O1_c5 [pos="-0.2,1.8!"]; O2_c5 [pos="-1.4,1.3!"];
C_chiral [pos="2.2,0!"]; H_chiral [pos="2.2,0.8!"]; OH_chiral [pos="2.8,0.5!"]; C_carboxyl
[pos="2.8,-0.8!"]; O1_carboxyl [pos="2.4,-1.6!"]; O2_carboxyl [pos="3.8,-0.8!"];

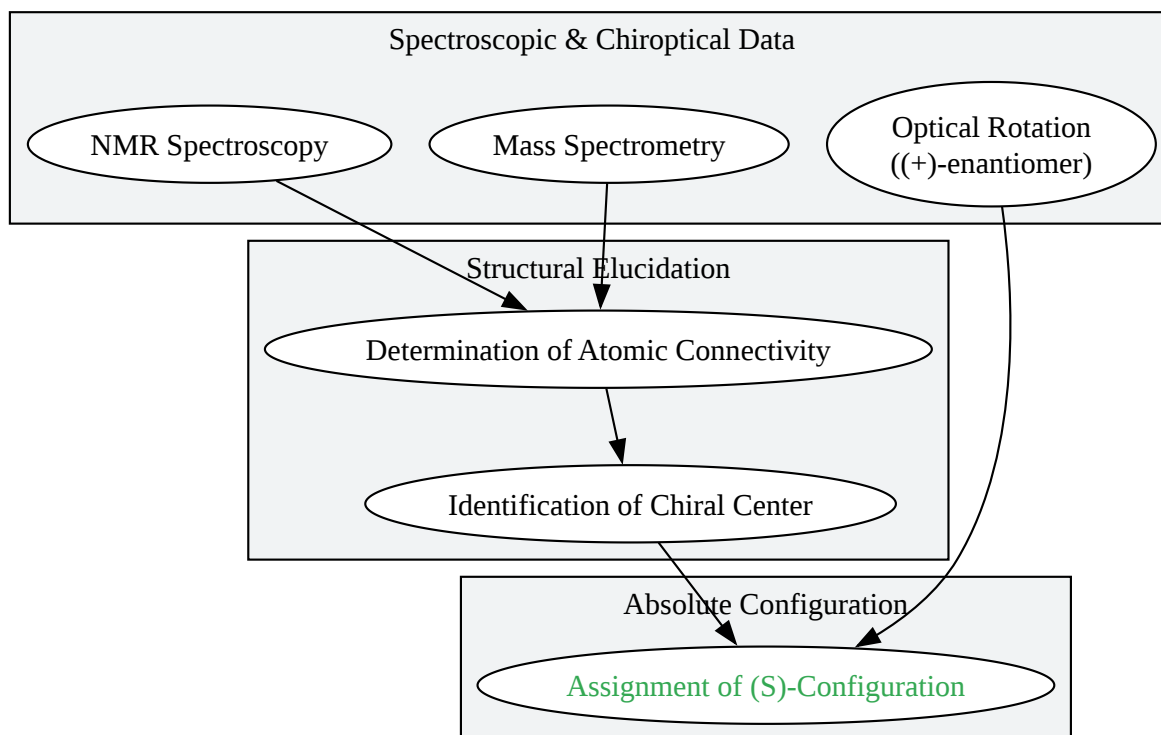
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O_furan; O_furan -- C1; C1 -- C5; C5 -- O1_c5
[style=double]; C5 -- O2_c5; C2 -- C_chiral; C_chiral -- H_chiral [style=dashed]; // Wedge bond
C_chiral -- OH_chiral; // Hash bond C_chiral -- C_carboxyl; C_carboxyl -- O1_carboxyl
[style=double]; C_carboxyl -- O2_carboxyl;

// Stereochemistry label chiral_label [label="(S)", pos="1.9,-0.3!", fontcolor="#34A853"]; }
caption: "Chemical structure of (+)-Osbeckic acid ((2S)-hydroxy-2-(5-carboxy-2-furyl)acetic
acid)."
```

## Stereochemistry

The key stereochemical feature of **(+)-Osbeckic acid** is the single chiral center at the C2 position of the acetic acid side chain. The absolute configuration has been assigned as 'S' based on spectroscopic analysis and its positive optical rotation.

Logical Relationship for Stereochemical Assignment:



[Click to download full resolution via product page](#)

## Quantitative Data

Currently, there is a lack of publicly available X-ray crystallographic data for **(+)-Osbeckic acid**. Therefore, precise bond lengths and angles from experimental crystal structures cannot be tabulated. The data presented below are derived from spectroscopic analyses as reported in the primary literature.

Table 1: Spectroscopic Data for **(+)-Osbeckic Acid**

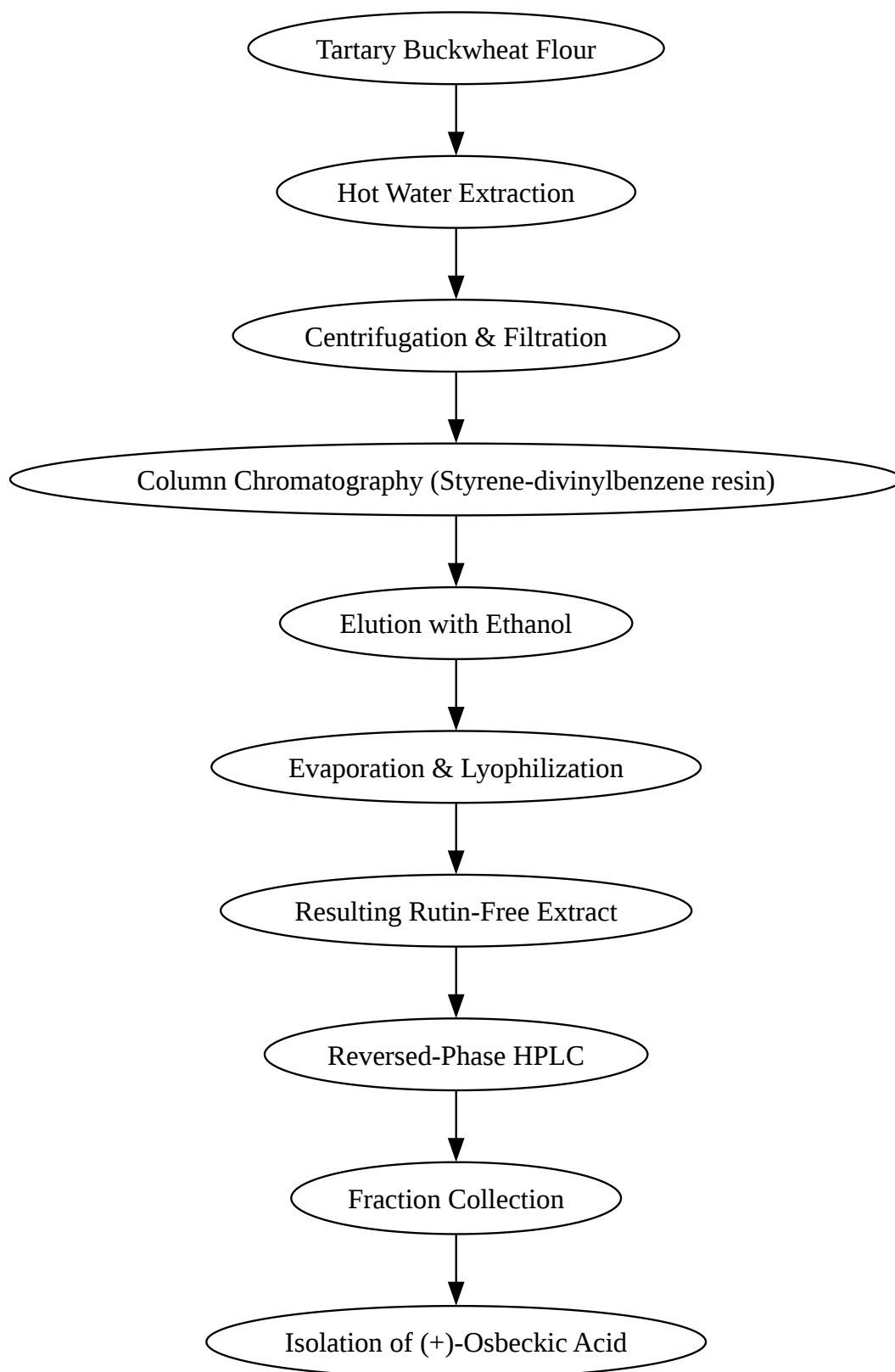
Data Type	Instrument	Key Observations
Mass Spectrometry	ESI-MS/MS	Dimeric form observed in negative ion mode.
$^1\text{H}$ NMR	500 MHz	Signals corresponding to furan ring protons and the methine proton of the hydroxyacetic acid moiety.
$^{13}\text{C}$ NMR	125 MHz	Resonances for carboxyl carbons, furan ring carbons, and the chiral carbon.
Optical Rotation	Polarimetry	Positive value, indicating the dextrorotatory nature.

## Experimental Protocols

### Isolation of (+)-Osbeckic Acid from Tartary Buckwheat

The following is a generalized protocol based on the methodology described by Matsui et al. (2010) for the isolation of **(+)-Osbeckic acid**.

Experimental Workflow:



[Click to download full resolution via product page](#)

- Extraction: Tartary buckwheat flour is subjected to hot water extraction.

- Clarification: The aqueous extract is clarified by centrifugation and filtration to remove solid residues.
- Initial Fractionation: The clarified extract is passed through a column packed with a styrene-divinylbenzene adsorbent resin.
- Elution: The column is washed with water, and the desired compounds are subsequently eluted with ethanol.
- Concentration: The ethanolic eluate is concentrated under reduced pressure and then lyophilized to yield a rutin-free extract.
- Purification: The rutin-free extract is further purified by reversed-phase high-performance liquid chromatography (HPLC) to isolate **(+)-Osbeckic acid**.

## Structure Elucidation Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are pivotal in determining the connectivity of atoms. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete carbon and proton framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in confirming the structural components. In the case of **(+)-Osbeckic acid**, ESI-MS/MS analysis in negative ion mode has been noted to show a dimeric form of the molecule.

## Conclusion

**(+)-Osbeckic acid** represents an intriguing natural product with potential therapeutic applications. Its chemical structure is characterized by a 2S-hydroxy-2-(5-carboxy-2-furyl)acetic acid framework. While spectroscopic methods have been instrumental in its structural elucidation and stereochemical assignment, further studies, particularly X-ray crystallography, would be invaluable for providing a more detailed understanding of its three-dimensional structure and for facilitating structure-activity relationship studies in the context of drug

development. The development of a total synthesis for **(+)-Osbeckic acid** would also be a significant contribution, enabling greater access to this compound for further biological evaluation.

- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-Osbeckic Acid: Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12387064#osbeckic-acid-chemical-structure-and-stereochemistry\]](https://www.benchchem.com/product/b12387064#osbeckic-acid-chemical-structure-and-stereochemistry)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)